molecular formula C12H18BrNO B2937964 2-(5-Bromo-2-(diethylamino)phenyl)ethanol CAS No. 2168956-26-9

2-(5-Bromo-2-(diethylamino)phenyl)ethanol

Cat. No.: B2937964
CAS No.: 2168956-26-9
M. Wt: 272.186
InChI Key: RKRIVWMFUKBKJP-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-(diethylamino)phenyl)ethanol” is a chemical compound that is part of the family of tertiary alkanolamine multi-component aqueous solvents . It has a high chemical stability and resistance against degradation .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(Diethylamino)ethanol (DEEA), which can be used as a co-solvent with methyldiethanolamine (MDEA) and sulfolane . DEEA is also used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The InChI code for this compound is 1S/C12H18BrNO/c1-3-14 (4-2)12-6-5-11 (13)9-10 (12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 .

Scientific Research Applications

Metabolism and Pharmacokinetics

In Vivo Metabolism Study

A study focused on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, through gas chromatography-mass spectrometry analysis of urine samples from rats. This research provides insights into the metabolic pathways of 2C-B in rats, suggesting the presence of multiple pathways leading to various alcohol and carboxylic acid metabolites (Kanamori et al., 2002).

Chemical Synthesis and Characterization

Synthesis of Novel Compounds

The synthesis and structure characterization of novel polydentate chiral amino alcohols derived from L-benzene glycine and N,N-dimethylaniline, including compounds related to 2-(5-Bromo-2-(diethylamino)phenyl)ethanol, were reported. This work underscores the effectiveness of these synthetic approaches and the structural characterization of the products (Kai, 2012).

Catalysis and Chemical Reactions

Catalytic Activity in Cyclohexene Oxidation

Research involving new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, synthesized from 4-{2-[3-(diethylamino)phenoxy]ethoxy}phthalonitrile, demonstrates their use as catalysts for the oxidation of cyclohexene. This highlights the potential of such compounds in catalytic processes, contributing to the development of efficient and selective oxidation methods (Saka et al., 2013).

Pharmacological Research

Pharmacologically Active Derivatives

A study on benzo[b]thiophen derivatives, including the synthesis of α-amino-β-(3-benzo[b]thienyl) propionic acid and its derivatives, aimed to evaluate their pharmacological properties. This research provides a foundation for further exploration of these compounds in drug development and pharmacological studies (Chapman et al., 1969).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Properties

IUPAC Name

2-[5-bromo-2-(diethylamino)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-3-14(4-2)12-6-5-11(13)9-10(12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRIVWMFUKBKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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